(E)-alpha-bisabolene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBUQBJHSRGZNF-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=CCC=C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC(CC1)/C(=C/CC=C(C)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101037209 | |
| Record name | 1-Methyl-4-[(2E)-6-methyl-2,5-heptadien-2-yl]cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25532-79-0, 17627-44-0 | |
| Record name | trans-α-Bisabolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25532-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Heptadiene, 2-methyl-6-(4-methyl-3-cyclohexen-1-yl)-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025532790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 4-(1,5-dimethyl-1,4-hexadien-1-yl)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Methyl-4-[(2E)-6-methyl-2,5-heptadien-2-yl]cyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101037209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-2-(4-methylcyclohex-3-enyl)hept-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Pathways of E Alpha Bisabolene
Botanical Sources and Ecological Distribution
(E)-alpha-Bisabolene has been identified as a component of the essential oils and volatile emissions of a diverse array of plant species, spanning both Angiosperms and Gymnosperms.
Occurrence in Angiosperms
This compound is found in various tissues of flowering plants, including the bark, leaves, and fruits. Its presence has been documented in several species, where it often co-occurs with other terpenes and contributes to the plant's characteristic aroma and potential ecological functions.
Cassia fistula : The bark of the Cassia fistula plant has been found to contain bisabolene (B7822174) compounds. Specifically, cis-Z-alpha-bisabolene epoxide has been extracted from the bark of this medicinal tree. flavscents.com
Ziziphus jujuba : this compound has been reported in the jujube plant, Ziziphus jujuba. atamanchemicals.com
Gossypium hirsutum : This species of cotton is another plant where the presence of this compound has been documented. atamanchemicals.com
Ferula vesceritensis : The essential oil of Ferula vesceritensis, a plant endemic to Algeria, contains α-bisabolene as one of its major components, accounting for 8.57% of the oil. wikipedia.orgresearchgate.net
Santolina chamaecyparissus : The essential oil of cotton lavender, Santolina chamaecyparissus, has been shown to contain trans-α-bisabolene, which is another name for this compound. nih.gov In one analysis, it constituted 4.7% of the essential oil. nih.gov
Commiphora guidottii : The essential oil of opoponax, derived from Commiphora guidottii, is rich in bisabolene isomers. thegoodscentscompany.com
Table 1: Occurrence of this compound in select Angiosperms
| Botanical Source | Plant Part | Compound Identified |
| Cassia fistula | Bark | cis-Z-alpha-bisabolene epoxide |
| Ziziphus jujuba | Not specified | This compound |
| Gossypium hirsutum | Not specified | This compound |
| Ferula vesceritensis | Leaves | α-bisabolene |
| Santolina chamaecyparissus | Not specified | trans-α-bisabolene |
| Commiphora guidottii | Resin | Bisabolene isomers |
Occurrence in Gymnosperms
Several species of coniferous trees also produce this compound, often as part of their defense mechanisms against pests and pathogens.
Abies grandis : Grand fir is a notable source of this compound. The compound's production is induced in response to stem wounding, suggesting its role in the tree's defense system. wikipedia.orgflavscents.com The enzyme responsible for its synthesis, this compound synthase, has been isolated from this species. thegoodscentscompany.com
Pinus pumila : While direct evidence for this compound is limited, the essential oil from the fresh needles of the Siberian dwarf pine, Pinus pumila, has been found to contain β-bisabolene, a closely related isomer, at a concentration of 9.12%. flavscents.com
Santalum album : Indian sandalwood, Santalum album, is known for its fragrant heartwood oil, which contains a variety of sesquiterpenes. Among these, β-bisabolene has been identified as a component.
Table 2: Occurrence of Bisabolene Isomers in select Gymnosperms
| Botanical Source | Plant Part | Compound Identified |
| Abies grandis | Stem | This compound |
| Pinus pumila | Needles | β-bisabolene |
| Santalum album | Heartwood | β-bisabolene |
Identification in Other Biological Systems
The occurrence of bisabolene-type sesquiterpenoids is not limited to the plant kingdom.
Fungi : Bisabolene derivatives have been isolated from the endozoic fungus Aspergillus versicolor AS-212, which is associated with deep-sea coral.
Enzymatic Biosynthesis and Precursor Metabolic Pathways
The biosynthesis of this compound is a multi-step process that begins with basic building blocks of isoprenoid metabolism and is completed by the specific action of a dedicated synthase enzyme.
Intermediates of the Isoprenoid Pathway
The universal precursor for all sesquiterpenes, including this compound, is farnesyl pyrophosphate (FPP). FPP is a C15 isoprenoid intermediate formed in the cytoplasm. thegoodscentscompany.com The biosynthesis of FPP itself originates from the mevalonate (B85504) (MVA) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
Characterization and Catalytic Mechanism of Alpha-Bisabolene (B94291) Synthase (EC 4.2.3.38)
The final and committing step in the biosynthesis of this compound is catalyzed by the enzyme alpha-bisabolene synthase. wikipedia.org This enzyme is classified under the EC number 4.2.3.38. wikipedia.org
Characterization : The alpha-bisabolene synthase from Abies grandis has been extensively studied. It is a cytosolic enzyme that requires a divalent cation cofactor, such as Mg2+ or to a lesser extent Mn2+, to function. wikipedia.org The enzyme from grand fir is induced by wounding, indicating its role in the plant's defense response. wikipedia.orgflavscents.com It has been cloned and functionally expressed in Escherichia coli, confirming that it produces this compound as its sole product from FPP. thegoodscentscompany.com
Catalytic Mechanism : The catalytic mechanism of alpha-bisabolene synthase involves the cyclization of the linear FPP substrate. The enzyme facilitates the ionization of FPP, leading to the formation of a farnesyl cation. This is followed by a 1,6-cyclization to form a bisabolyl cation intermediate. The reaction is terminated by a deprotonation step, which yields the final product, this compound, and releases diphosphate. wikipedia.org Structural studies of the alpha-bisabolene synthase from Abies grandis have provided insights into the active site architecture that guides this specific cyclization cascade.
Genetic Regulation and Expression of Synthase Genes (e.g., Abies grandis bisabolene synthase AgBIS)
The genetic expression of this compound synthase is tightly regulated, particularly in coniferous species like the grand fir (Abies grandis), where it plays a role in the plant's defense mechanisms. nih.gov In grand fir, the gene encoding this compound synthase (AgBIS) is wound-inducible, meaning its expression is significantly upregulated in response to physical damage, such as that caused by insect herbivores or mechanical wounding. nih.govnih.gov
Studies have shown that following wounding of the fir stem, the accumulation of AgBIS messenger RNA (mRNA) increases, reaching its peak between 11 and 14 days. nih.gov This transcriptional activation is a relatively slow and prolonged response compared to the rapid induction of monoterpene synthases involved in oleoresin production, which typically peak 1 to 2 days after wounding. nih.gov This delayed response suggests that the induced biosynthesis of this compound is part of a distinct defense strategy targeted at insect herbivores and potentially fungal pathogens. nih.govnih.gov The olefin product, this compound, serves as a precursor to other defensive compounds, such as todomatuic acid and juvabione, which act as insect juvenile hormone mimics. nih.govnih.gov
The AgBIS gene has been successfully isolated from wound-induced grand fir stem cDNA libraries and functionally expressed in heterologous systems like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov This has enabled detailed characterization of the enzyme and has been pivotal for metabolic engineering efforts aimed at the microbial production of bisabolene. nih.govacs.org Research comparing the expression of the native plant gene with a version codon-optimized for E. coli demonstrated a fivefold increase in this compound production, highlighting the potential for genetic optimization in enhancing biosynthetic output. nih.gov
| Gene/Enzyme | Organism | Regulatory Control | Inducing Factor | Peak mRNA Accumulation | Function |
|---|---|---|---|---|---|
| AgBIS | Abies grandis | Transcriptional | Stem Wounding / Insect Attack | 11-14 days post-wounding | Defense Response |
Sophisticated Analytical Techniques for the Characterization and Quantification of E Alpha Bisabolene
Gas Chromatography-Mass Spectrometry (GC-MS) in Comprehensive Analysis
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (E)-alpha-bisabolene. wisdomlib.org It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.
The development of a robust GC-MS method for the analysis of this compound and other sesquiterpenes involves the careful optimization of several key parameters to achieve efficient separation and sensitive detection.
Carrier Gas Selection: Helium is a commonly used carrier gas in GC-MS applications. For instance, in the analysis of essential oils containing various terpenes, helium was used as the carrier gas with a specific temperature program to achieve separation.
Column Chemistry: The choice of the capillary column is critical for the separation of isomeric and structurally similar sesquiterpenes. Nonpolar columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), are frequently employed for the chromatographic separation of these compounds. srce.hr The dimensions of the column, including length, internal diameter, and film thickness, also play a significant role in the separation efficiency.
Temperature Programming: A programmed temperature ramp is essential for the effective separation of a complex mixture of volatile compounds. A typical program might start at a lower temperature and gradually increase to a higher temperature to elute compounds with varying boiling points. For example, a temperature program for analyzing monoterpenoids started at 50°C and increased to 290°C. nih.gov
Injector and Detector Parameters: Optimization of the injector temperature ensures the efficient volatilization of the sample without thermal degradation. The mass spectrometer's ion source temperature and transfer line temperature are also critical for maintaining the integrity of the analytes as they pass from the GC to the MS. srce.hr
Below is a table summarizing typical GC-MS parameters for terpene analysis:
For accurate quantification of this compound, the use of an internal standard (IS) in GC-MS analysis is a common practice. The IS helps to correct for variations in injection volume and potential matrix effects. A suitable internal standard should be a compound that is not naturally present in the sample, is chemically similar to the analyte, and has a retention time that does not overlap with other components in the sample.
A protocol for the quantification of this compound from cyanobacterial strains utilized β-caryophyllene as an internal standard. protocols.io The method involves creating a calibration curve with a series of known concentrations of this compound and a fixed concentration of the internal standard. protocols.io The ratio of the peak area of this compound to the peak area of the internal standard is then plotted against the concentration of this compound to generate a linear regression model. This model can then be used to determine the concentration of this compound in unknown samples.
Another study on the quantification of terpene products from engineered E. coli used nonyl acetate (B1210297) as an internal standard. nih.gov The validation of such quantitative methods typically involves assessing parameters like linearity, accuracy, and precision (both intra-day and inter-day). nih.govnih.gov Good linearity is indicated by a correlation coefficient (R²) greater than 0.99. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. For a molecule like this compound, which has stereoisomers, NMR is crucial for confirming the specific configuration.
Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms and the spatial relationships between them. While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR for similar sesquiterpenes, like β-bisabolene, has been documented. researchgate.net In such studies, NMR analyses, in conjunction with other techniques like chiral GC-MS, are used to confirm the planar structure and absolute configuration of the molecule. researchgate.net
Isotope Ratio Mass Spectrometry (IRMS) for Origin and Authenticity Assessment
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to determine the isotopic composition of elements within a sample, which can provide valuable information about its geographical origin and authenticity. measurlabs.com This is particularly relevant for natural products like essential oils, where adulteration can be a concern.
By coupling gas chromatography with combustion and isotope ratio mass spectrometry (GC-C-IRMS), the stable carbon isotope ratios (δ¹³C) of individual compounds within a complex mixture can be determined. researchgate.net These isotopic signatures can vary depending on the plant's photosynthetic pathway and the geographical location where it was grown.
Research on chamomile preparations has utilized IRMS to determine the origin of (-)-alpha-bisabolol, a related compound. nih.gov The study demonstrated that the δ¹³C values of bisabolol from different plant sources were distinct, allowing for the detection of adulteration. nih.gov For instance, bisabolol from Chamomilla recutita had δ¹³C values ranging from -32‰ to -30‰, while that from Vanillosmopsis showed values of approximately -27‰. nih.gov This principle can be applied to this compound to verify its botanical and geographical origin.
The following table illustrates the application of IRMS in distinguishing the origin of a related compound, bisabolol:
Application of Other Advanced Hyphenated Techniques
The field of analytical chemistry is continually evolving, with the development of new hyphenated techniques that offer enhanced capabilities for the analysis of complex mixtures. nih.gov These techniques involve the coupling of two or more analytical instruments to leverage the strengths of each. wisdomlib.orgnih.gov
For the analysis of natural products like this compound, techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be valuable. wisdomlib.org While GC-MS is well-suited for volatile compounds, LC-based methods can be advantageous for less volatile or thermally labile compounds that may be present in a crude extract.
Furthermore, multidimensional gas chromatography (MDGC), particularly when coupled with both mass spectrometry and isotope ratio mass spectrometry (MDGC-C-IRMS/qMS), offers exceptional separation power for resolving co-eluting compounds that may be present in complex essential oil samples. unime.it This advanced setup can provide both structural identification and isotopic information simultaneously, leading to a more comprehensive characterization of the sample.
Biological Activities and Mechanistic Investigations of E Alpha Bisabolene
Anti-Inflammatory Effects and Molecular Mechanisms
The anti-inflammatory potential of (E)-alpha-bisabolene and its related compounds is a key area of investigation. Studies have demonstrated its ability to modulate critical inflammatory pathways and have shown efficacy in various experimental models.
Research has shown that related sesquiterpenes can significantly influence inflammatory cascades. The sesquiterpene alcohol α-(-)-bisabolol, the hydrated form of bisabolene (B7822174), has been found to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition points to an interruption of the signaling pathways that lead to the expression of these inflammatory mediators. In studies using animal models, α-bisabolol was also able to reduce the amount of TNF-α in the peritoneal cavity in response to carrageenan, a substance used to induce inflammation. nih.govresearchgate.net
The 5-lipoxygenase (5-LOX) pathway is another critical target in inflammation, responsible for producing leukotrienes. mdpi.com While direct studies on this compound's effect on this specific pathway are limited, the broader anti-inflammatory profile of related compounds suggests that modulation of arachidonic acid metabolism, which includes both cyclooxygenase (COX) and lipoxygenase pathways, is a plausible mechanism of action. nih.govmdpi.com For instance, β-bisabolol, an isomer, has been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2), a key product of the COX pathway. nih.govnih.gov
The anti-inflammatory effects of bisabolene isomers have been substantiated in various cell-based assays. In one study, β-bisabolol demonstrated a dose-dependent inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as well as 3t3 and HS27 fibroblast cell lines. nih.gov Non-toxic concentrations of β-bisabolol significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6. nih.govnih.gov
Specifically, the maximal inhibition by β-bisabolol in RAW macrophage cells was recorded as 55.5% for NO, 62.3% for PGE2, and 45.3% for TNF-α. nih.govnih.govresearchgate.net These findings highlight the compound's ability to directly counteract the cellular inflammatory response. The study also noted that the anti-inflammatory effects of β-bisabolol were comparable to its well-known isomer, α-bisabolol. nih.govnih.gov Similarly, α-(-)-bisabolol was shown to significantly inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in macrophage cells that were stimulated with either LPS or 12-O-tetradecanoyl-phorbol-13-acetate (TPA). nih.govresearchgate.net
Table 1: In Vitro Anti-Inflammatory Activity of Bisabolol Isomers
| Compound | Cell Line | Inflammatory Stimulus | Inhibited Mediator | Max Inhibition (%) |
| β-Bisabolol | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 55.5% |
| β-Bisabolol | RAW 264.7 Macrophages | LPS | Prostaglandin E2 (PGE2) | 62.3% |
| β-Bisabolol | RAW 264.7 Macrophages | LPS | TNF-α | 45.3% |
| α-(-)-Bisabolol | Macrophage Cells | LPS / TPA | TNF-α | Significant |
| α-(-)-Bisabolol | Macrophage Cells | LPS / TPA | IL-6 | Significant |
The anti-inflammatory activity observed in cellular models has been corroborated by in vivo preclinical studies using animal models of inflammation. In studies on mice, the topical application of α-(-)-bisabolol was found to significantly ameliorate skin inflammation induced by TPA. nih.govresearchgate.net The treatment dose-dependently inhibited TPA-induced ear thickness, ear weight, and lipid peroxidation, and reduced histopathological damage in the ear tissue. nih.govresearchgate.net
In other rodent models, (-)-α-bisabolol demonstrated efficacy in reducing paw edema induced by inflammatory agents like carrageenan and dextran. nih.govresearchgate.net The administration of (-)-α-bisabolol resulted in smaller edemas compared to control groups. nih.govresearchgate.net Furthermore, it was shown to decrease leukocyte migration and protein extravasation into the peritoneal cavity in response to carrageenan, providing further evidence of its potent anti-inflammatory effects in a living system. nih.govresearchgate.net
Antimicrobial Properties and Mechanisms of Action
This compound and related sesquiterpenoids exhibit notable antimicrobial properties against a range of pathogenic bacteria and fungi. The primary mechanism appears to involve the compromise of microbial cell membrane integrity.
A key mechanism behind the antimicrobial action of sesquiterpenoids like bisabolol is the disruption of the microbial cytoplasmic membrane. nih.gov This disruption enhances the permeability of the cell membrane, making it easier for other compounds to enter and damage the cell. nih.gov Studies have shown that these compounds can promote the intracellular accumulation of membrane-impermeant dyes in live bacteria, which is a direct indicator of compromised membrane integrity. nih.gov This membrane-disrupting action is a common feature among many antimicrobial peptides and compounds that target the physical structure of the microbial cell envelope rather than specific intracellular processes. ucl.ac.ukucl.ac.uk By damaging the membrane, these compounds can cause leakage of essential cellular contents, leading to cell death. nih.gov
The antimicrobial activity of bisabolene-related compounds has been tested against several clinically relevant pathogens. Research has demonstrated that bisabolol can enhance the susceptibility of Staphylococcus aureus to a variety of antibiotics, including ciprofloxacin, clindamycin, erythromycin, gentamicin, tetracycline, and vancomycin. nih.gov This sensitizing effect is attributed to the permeabilizing action on the bacterial cell membrane. nih.gov
While the direct inhibitory effect on Escherichia coli is sometimes less pronounced due to the protective outer membrane of Gram-negative bacteria, related sesquiterpenoids have been shown to sensitize E. coli to certain antibiotics. nih.gov Other natural terpenes have also demonstrated inhibitory activity against E. coli. doi.org With regard to fungal pathogens, essential oils containing related sesquiterpenes have shown activity against Candida albicans, a common opportunistic fungus. doi.org
Table 2: Antimicrobial Spectrum of Bisabolol and Related Sesquiterpenes
| Organism | Type | Observed Effect | Compound(s) |
| Staphylococcus aureus | Gram-positive Bacteria | Enhanced susceptibility to multiple antibiotics. nih.gov | Bisabolol |
| Escherichia coli | Gram-negative Bacteria | Sensitized to certain antibiotics. nih.gov | Farnesol, Nerolidol |
| Candida albicans | Fungus | Showed susceptibility to essential oils containing related terpenes. doi.org | α-Copaene |
Anticancer Potential in Preclinical Research
While this compound is recognized for its potential biological activities, including anticancer properties, detailed preclinical studies elucidating its specific molecular mechanisms are not extensively detailed in the available scientific literature. lookchem.com Computational studies have been conducted to explore its potential. For instance, a molecular docking analysis identified alpha-bisabolene (B94291) as having a high binding affinity for key protein targets involved in colorectal cancer, suggesting its potential as a therapeutic agent. ebi.ac.uk However, specific experimental data on its effects on apoptosis, cell cycle, and key signaling pathways remain limited.
Induction of Apoptosis and Modulation of Cell Cycle Progression
Currently, there is a lack of specific preclinical research in the provided sources detailing the capacity of isolated this compound to induce apoptosis or modulate cell cycle progression in cancer cells.
Interaction with Intracellular Signaling Cascades (e.g., PI3K/AKT Pathway, Caspase Activation, Bax/Bcl-2 Modulation)
Detailed experimental investigations into the direct interaction of this compound with intracellular signaling cascades such as the PI3K/AKT pathway, the activation of caspases, or the modulation of the Bax/Bcl-2 protein ratio are not sufficiently covered in the existing literature.
Investigations in Various In Vitro Cancer Cell Lines and Animal Tumor Models
Specific studies detailing the cytotoxic and antitumor effects of this compound in a range of in vitro cancer cell lines and in vivo animal models are not available in the provided search results. While its isomer, β-bisabolene, has been tested against various breast cancer cell lines and in murine mammary tumor models, similar comprehensive data for this compound is not specified. nih.govscispace.com
Table 1: Summary of Preclinical Anticancer Research on this compound
| Research Area | Model/System | Key Findings from Provided Sources |
|---|---|---|
| Molecular Interaction | Computational Docking | Demonstrated high binding affinity for key protein targets in colorectal cancer, suggesting therapeutic potential. ebi.ac.uk |
| In Vitro Cytotoxicity | Specific Cancer Cell Lines | Data not available in the provided sources. |
| In Vivo Antitumor Activity | Animal Tumor Models | Data not available in the provided sources. |
Other Identified Biological Activities and Their Underlying Mechanisms (e.g., Antioxidant Activity via Pregnane (B1235032) X Receptor)
Beyond its potential anticancer effects, this compound has been investigated for other important biological activities, notably as an antioxidant. lookchem.com A study focusing on a form of the compound, cis-Z-alpha-bisabolene epoxide, predicted its function as an antioxidant that may act as an alternative to vitamin E. gsconlinepress.com
The proposed mechanism for this activity involves the pregnane X receptor (PXR), a key nuclear receptor that regulates the detoxification of foreign substances (xenobiotics). gsconlinepress.com Computational analysis suggests that bisabolene can act as a ligand for PXR. By binding to and activating this receptor, it can help regulate vital detoxification pathways, which include processes like oxidation and conjugation, primarily by modulating cytochrome P450 enzymes involved in hepatic detoxification. gsconlinepress.com This interaction highlights a potential mechanism for its antioxidant and cell-protective effects. gsconlinepress.com
Biotechnological Production and Metabolic Engineering of E Alpha Bisabolene
Development of Microbial Host Systems for Heterologous Biosynthesis
The successful heterologous production of (E)-alpha-bisabolene hinges on the selection and engineering of suitable microbial hosts. Both prokaryotic and eukaryotic microorganisms have been successfully engineered as cell factories for this purpose, each offering unique advantages.
Engineered Prokaryotic Platforms (e.g., Synechocystis sp. PCC 6803, Escherichia coli, Rhodobacter capsulatus)
Prokaryotic systems, known for their rapid growth and well-established genetic tools, have been instrumental in the initial development of this compound production platforms.
Synechocystis sp. PCC 6803 : This cyanobacterium is a particularly attractive host due to its photosynthetic capabilities, enabling the direct conversion of CO2 into target products. Researchers have successfully engineered Synechocystis sp. PCC 6803 to produce this compound by introducing a bisabolene (B7822174) synthase. Further metabolic engineering, including the overexpression of key enzymes in the native methylerythritol 4-phosphate (MEP) pathway, has significantly enhanced production titers. For instance, co-expression of a bisabolene synthase with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) led to increased yields rsc.org. Under high cell density cultivation conditions, one engineered strain yielded more than 180 mg/L of bisabolene after 10 days rsc.org.
Escherichia coli : As a workhorse of industrial biotechnology, E. coli has been extensively engineered for the production of various isoprenoids, including this compound. Its well-characterized genetics and metabolism facilitate complex metabolic engineering strategies. High-titer production in E. coli has often been achieved through the implementation of the heterologous mevalonate (B85504) (MVA) pathway, which can supplement the native MEP pathway for an enhanced supply of the precursor farnesyl pyrophosphate (FPP). By combining the MVA pathway with a codon-optimized bisabolene synthase, researchers have achieved significant production levels nih.gov.
Rhodobacter capsulatus : This purple non-sulfur photosynthetic bacterium offers metabolic versatility, capable of growing under various conditions. It has been explored as a promising platform for terpene-based biofuel production. A multilevel engineering strategy, including promoter screening, enhancing NADPH availability, strengthening precursor supply, and introducing a heterologous mevalonate pathway, resulted in a significant increase in bisabolene production, reaching 1089.7 mg/L in shake flask experiments and 9.8 g/L in fed-batch fermentation nih.gov.
Table 1: this compound Production in Engineered Prokaryotic Hosts
| Host Organism | Key Genetic Modifications | Production Titer | Reference |
|---|---|---|---|
| Synechocystis sp. PCC 6803 | Overexpression of bisabolene synthase, DXS, and IDI | >180 mg/L | rsc.org |
| Escherichia coli | Heterologous MVA pathway, codon-optimized bisabolene synthase | >900 mg/L | nih.gov |
| Rhodobacter capsulatus | Multilevel engineering (promoter screening, precursor supply, MVA pathway) | 9.8 g/L | nih.gov |
Engineered Eukaryotic Microorganisms (e.g., Chlamydomonas reinhardtii, Yarrowia lipolytica, Pichia pastoris, Saccharomyces cerevisiae)
Eukaryotic microorganisms provide a cellular environment that can be more conducive to the proper folding and functioning of plant-derived enzymes, such as bisabolene synthase.
Chlamydomonas reinhardtii : This green microalga, similar to cyanobacteria, can utilize light and CO2 for production. Engineering strategies in C. reinhardtii have focused on enhancing the expression of bisabolene synthase and redirecting carbon flux towards the MEP pathway. Coordinated tuning of the isoprenoid metabolism, combining serial enzyme loading for terpene synthase overexpression and amiRNA-based repression of competing pathways, has led to significant productivity enhancements singaporetech.edu.sg. Mixotrophic cultivation of an engineered strain yielded up to 11.0 ± 0.5 mg/L of bisabolene in seven days singaporetech.edu.sg.
Pichia pastoris : This methylotrophic yeast is a well-established host for high-level recombinant protein production and has been engineered for the synthesis of various chemicals. By optimizing the cytosolic MVA pathway and expressing a codon-optimized α-bisabolene synthase, researchers have achieved notable production levels. Further engineering of the peroxisomes to house the MVA pathway has been shown to be a viable strategy, with one engineered strain producing 1.1 g/L of α-bisabolene in fed-batch fermentation nih.govacs.org.
Saccharomyces cerevisiae : The baker's yeast is a premier host for industrial fermentation due to its robustness and GRAS (Generally Recognized as Safe) status. Metabolic engineering of S. cerevisiae for bisabolene production has involved extensive modifications of the native MVA pathway to increase the FPP precursor pool. Screening and codon-optimizing bisabolene synthases have also been critical. These efforts have led to high-titer production, with some engineered strains achieving over 900 mg/L of bisabolene nih.gov. More recent advanced strategies have pushed this even further, with one study reporting a titer of 18.6 g/L in fed-batch fermentation through a combination of iterative MVA pathway enhancement and a temperature-sensitive regulation strategy acs.org.
Table 2: this compound Production in Engineered Eukaryotic Microorganisms
| Host Organism | Key Genetic Modifications | Production Titer | Reference |
|---|---|---|---|
| Chlamydomonas reinhardtii | Serial enzyme loading of bisabolene synthase, amiRNA repression of competing pathways | 11.0 ± 0.5 mg/L | singaporetech.edu.sg |
| Yarrowia lipolytica | Overexpression of tHMG and Bis genes in a lipid-over-accumulating strain | 1243 mg/L | nih.gov |
| Yarrowia lipolytica | Mitochondrial and cytoplasmic engineering | 1058.1 mg/L | nih.gov |
| Pichia pastoris | Optimized peroxisomal MVA pathway | 1.1 g/L | nih.govacs.org |
| Saccharomyces cerevisiae | MVA pathway engineering, screening of bisabolene synthases | >900 mg/L | nih.gov |
| Saccharomyces cerevisiae | Iterative MVA pathway enhancement, temperature-sensitive regulation | 18.6 g/L | acs.org |
Strategies for Pathway Optimization and Flux Enhancement
To achieve economically viable production titers of this compound, it is crucial to optimize the biosynthetic pathway and enhance the metabolic flux towards the final product. This is typically achieved through the overexpression of key enzymes and engineering of precursor supply pathways.
Overexpression of Key Enzymes (e.g., Bisabolene Synthase, 1-Deoxy-D-xylulose-5-phosphate synthase (DXS), Isopentenyl Diphosphate Isomerase (IDI))
The overexpression of rate-limiting enzymes in the biosynthetic pathway is a fundamental strategy to increase product yield.
Bisabolene Synthase : The final step in the biosynthesis of this compound is catalyzed by bisabolene synthase, which converts FPP to the target molecule. The choice and expression level of this enzyme are critical. Screening for highly active and stable bisabolene synthases from various plant sources and codon-optimizing their genes for the specific microbial host have been shown to significantly improve production nih.gov.
Isopentenyl Diphosphate Isomerase (IDI) : IDI catalyzes the interconversion of IPP and DMAPP, ensuring a balanced supply of these two building blocks for isoprenoid synthesis. Overexpression of IDI can prevent bottlenecks in the pathway, particularly when there is a high flux towards FPP.
Engineering for Enhanced Precursor Supply (e.g., Methylerythritol 4-Phosphate (MEP) and Mevalonate (MVA) Pathways)
A robust supply of the C5 precursors, IPP and DMAPP, is essential for high-titer production of sesquiterpenes. Metabolic engineering efforts have focused on optimizing both the native MEP pathway and the heterologous MVA pathway.
Methylerythritol 4-Phosphate (MEP) Pathway : This pathway is native to most bacteria, cyanobacteria, and the plastids of plants and algae. Engineering strategies for the MEP pathway often involve the overexpression of multiple pathway genes, such as dxs, dxr, and idi, to alleviate potential bottlenecks and pull the metabolic flux towards isoprenoid biosynthesis.
Mevalonate (MVA) Pathway : The MVA pathway, native to eukaryotes, archaea, and some bacteria, provides an alternative route to IPP and DMAPP. Introducing a heterologous MVA pathway into hosts like E. coli has been a highly successful strategy to significantly boost the production of isoprenoids. This approach decouples the production of isoprenoid precursors from the native, and often tightly regulated, MEP pathway. In Rhodobacter capsulatus, the introduction of a heterologous MVA pathway was a key component of a multilevel engineering strategy that led to high-titer bisabolene production nih.gov. Similarly, in yeast, the overexpression of key MVA pathway genes, such as a truncated version of HMG-CoA reductase (tHMG), is a common and effective strategy to increase the FPP pool available for bisabolene synthesis nih.gov.
Advanced Approaches in Metabolic Engineering for High-Titer Production
Beyond the fundamental strategies of enzyme overexpression and precursor pathway engineering, more advanced and systemic approaches are being employed to push the boundaries of this compound production.
Systems Metabolic Engineering : This approach integrates principles of systems biology, synthetic biology, and evolutionary engineering to optimize microbial cell factories on a genome-wide scale. This can involve the use of computational models to identify metabolic bottlenecks and guide genetic modifications. For instance, a systems metabolic engineering approach in Yarrowia lipolytica involved mediating product export with an efflux pump, optimizing gene copy numbers, and balancing the distribution of acetyl-CoA, which ultimately led to a production of 15.5 g/L of α-bisabolene in fed-batch fermentation rsc.orgsingaporetech.edu.sg.
Compartmentalization : Subcellular compartmentalization of biosynthetic pathways into organelles like mitochondria or peroxisomes can isolate them from competing metabolic routes and potentially toxic intermediates. This strategy has been successfully applied in Yarrowia lipolytica, where targeting the bisabolene biosynthetic pathway to the mitochondria or peroxisomes has resulted in significantly increased titers rsc.orgnih.govsingaporetech.edu.sg. In Pichia pastoris, engineering the MVA pathway within the peroxisome has also proven to be an effective strategy nih.govacs.orgresearchgate.net.
CRISPR-Cas9 Based Tools : The advent of CRISPR-Cas9 technology has revolutionized metabolic engineering by enabling precise and efficient genome editing. This tool can be used for gene knockouts to eliminate competing pathways, as well as for the fine-tuning of gene expression through CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa). This allows for a more sophisticated balancing of metabolic fluxes to maximize product formation mdpi.com.
Dynamic Regulation : Implementing dynamic regulatory circuits allows for the temporal control of gene expression, which can balance metabolic load and cell growth. For example, quorum sensing-mediated regulators have been used in E. coli to autonomously control the metabolic state for bisabolene production, leading to improved titers nih.gov. A temperature-sensitive regulation strategy in Saccharomyces cerevisiae addressed the toxic effects of MVA pathway intermediates on cell growth, contributing to the achievement of a record 18.6 g/L of α-bisabolene acs.org.
Organelle-Specific Pathway Localization (e.g., Peroxisomal and Mitochondrial Engineering)
Compartmentalizing the this compound biosynthetic pathway within specific cellular organelles, such as peroxisomes and mitochondria, is a powerful strategy to enhance production by isolating the pathway from competing metabolic reactions and harnessing localized pools of precursors. researchgate.netsingaporetech.edu.sg
Peroxisomal Engineering: Yeast peroxisomes are organelles rich in acetyl-CoA, a key precursor for the mevalonate (MVA) pathway that produces farnesyl diphosphate (FPP), the direct precursor to this compound. nih.gov By equipping the peroxisomes of yeasts like Pichia pastoris and Yarrowia lipolytica with the necessary enzymes for the MVA pathway and the α-bisabolene synthase, researchers can create a dedicated microfactory for bisabolene synthesis. singaporetech.edu.sgnih.gov This strategy takes advantage of the high local concentration of acetyl-CoA, avoiding its diversion into other cytosolic pathways. nih.gov
In one study using Pichia pastoris, the complete MVA pathway was reconstructed in the peroxisomes. Proteomic analysis helped identify and overcome bottlenecks in the peroxisomal targeting pathway, and overexpression of a key limiting enzyme significantly improved production. nih.gov This peroxisomal engineering approach led to a final titer of 1.1 g/L α-bisabolene in fed-batch fermentation, a 69% increase compared to the production from the cytosolic pathway. nih.govnih.gov Similarly, engineering the α-bisabolene pathway in the peroxisomes of Yarrowia lipolytica and combining it with other systemic metabolic engineering strategies resulted in a production of 15.5 g/L in a fed-batch fermentation using waste cooking oil as a feedstock. singaporetech.edu.sg
Mitochondrial Engineering: The mitochondrion is another attractive organelle for engineering sesquiterpene production due to its high concentration of acetyl-CoA. researchgate.netresearchgate.net The farnesyl diphosphate synthetic pathway and α-bisabolene synthase have been successfully compartmentalized into the mitochondria of the oleaginous yeast Yarrowia lipolytica. acs.org This strategy isolates the biosynthetic pathway from competing reactions in the cytoplasm and leverages the abundant mitochondrial precursor pool. researchgate.net A comprehensive engineering approach targeting the pathway to the mitochondria achieved an α-bisabolene titer of 257.4 mg/L from glucose. acs.org By combining both mitochondrial and cytoplasmic engineering, the titer was further increased to 765.1 mg/L from waste cooking oil, reaching a final production of 1058.1 mg/L in a 5 L bioreactor. acs.org
Table 1: Comparison of α-Bisabolene Production via Organelle Engineering
| Host Organism | Engineered Organelle | Key Strategy | Final Titer (mg/L) | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Mitochondria | Pathway compartmentalization and cytoplasmic engineering | 1058.1 | acs.org |
| Pichia pastoris | Peroxisome | Pathway reconstruction and proteome-guided optimization | 1100 | nih.govnih.gov |
| Yarrowia lipolytica | Peroxisome | Compartmentalization combined with systems metabolic engineering | 15500 | singaporetech.edu.sg |
Directed Evolution and Rational Enzyme Engineering for Improved Catalysis
The performance of the terpene synthase enzyme is critical for efficient this compound production. Both directed evolution and rational enzyme engineering are employed to enhance the catalytic efficiency, stability, and product specificity of these enzymes. rsc.orgnih.gov
Directed Evolution: Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. rcsb.org This process involves generating a large library of enzyme variants through random mutagenesis, followed by screening for improved function. d-nb.info For terpene synthases, this approach can be used to improve traits like thermostability or catalytic activity. nih.gov For instance, a high-throughput colorimetric screen has been developed to facilitate the engineering of sesquiterpene synthases, allowing for the rapid identification of mutants with enhanced stability without sacrificing other properties. nih.gov While specific examples of directed evolution applied directly to this compound synthase are not extensively detailed, the principles have been successfully used on other terpene synthases to improve their industrial applicability. rcsb.org
Rational Enzyme Engineering: Rational engineering relies on detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. rsc.org The crystal structure of α-bisabolene synthase from Abies grandis (AgBIS) has been determined, providing a blueprint for such engineering efforts. nih.gov This knowledge allows scientists to identify key amino acid residues in the active site that control the cyclization of FPP into bisabolene. nih.gov
By performing site-directed mutagenesis on specific residues, it is possible to alter the enzyme's product distribution and catalytic efficiency. rsc.org Terpene synthases possess a high degree of plasticity, and even single point mutations in the active site can subtly change the conformation of carbocation intermediates, leading to different terpene products. rsc.orgrsc.org For example, in the sesquiterpene synthase BcBOT2, mutating amino acids W118 and F138 was found to strongly control the stability and conformation of key cationic intermediates, fundamentally altering the final products. rsc.org Similar simulation-guided engineering of the structurally conserved Hα-1 loop in other sesquiterpene synthases has been shown to eliminate water capture, leading to the production of cyclic hydrocarbon products instead of hydroxylated ones. nih.gov These rational design strategies can be applied to α-bisabolene synthase to optimize its function for higher yields and purity. nih.gov
Table 2: Examples of Rational Engineering in Sesquiterpene Synthases
| Enzyme | Modification Strategy | Targeted Residue/Region | Outcome | Reference |
|---|---|---|---|---|
| BcBOT2 | Site-directed mutagenesis | W118, F138 | Altered product profile, formation of new presilphiperfolane derivatives | rsc.org |
| Patchoulol Synthase (PTS) | Simulation-guided engineering | Hα-1 loop | Eliminated water capture, producing α-bulnesene instead of patchoulol | nih.gov |
| Tobacco 5-epi-aristolochene synthase (TEAS) | Computational design | Multiple residues | Increased thermostability, retaining activity at 65°C | nih.gov |
Carbon Partitioning and Metabolic Flux Redirection Strategies
To maximize the production of this compound, it is crucial to channel the central carbon metabolism of the host organism towards the synthesis of the precursor molecule, FPP. sysbio.se This is achieved by upregulating the native MVA pathway and suppressing competing pathways that also consume FPP or its precursors. nih.gov
Enhancing the Mevalonate Pathway: A primary strategy is to increase the metabolic flux through the MVA pathway. nih.gov This often involves overexpressing key, rate-limiting enzymes in the pathway, such as a truncated version of HMG-CoA reductase (tHMG-CoA), which is a major regulatory checkpoint. nih.govresearchgate.net Overexpression of FPP synthase (FPPS) can also enhance the pool of available FPP for the bisabolene synthase to act upon. nih.gov In Saccharomyces cerevisiae, deregulating the MVA pathway by overexpressing the catalytic domain of HMG1 led to higher production of sesquiterpenes. nih.gov
Redirecting Flux from Competing Pathways: In yeast, FPP is a critical branch-point metabolite that is naturally used for the synthesis of sterols (like ergosterol) and dolichols, which are essential for cell viability. nih.gov The primary competing pathway is sterol biosynthesis, which begins with the conversion of FPP to squalene by squalene synthase, encoded by the ERG9 gene. nih.gov By down-regulating the expression of ERG9, more FPP is made available for conversion to bisabolene. nih.govnih.gov Similarly, in the green microalga Chlamydomonas reinhardtii, repressing competing pathways through amiRNA-based strategies, combined with overexpression of the bisabolene synthase, led to a more than 15-fold increase in (E)-α-bisabolene production. nih.govresearchgate.net
Another innovative strategy to redirect flux is the use of enzyme fusions. By physically linking FPP synthase (FPPS) to a sesquiterpene synthase, the FPP produced by the first enzyme can be directly channeled to the active site of the second enzyme. nih.govasm.org This substrate channeling minimizes the diffusion of FPP and its loss to competing enzymes like squalene synthase, leading to a significant increase in sesquiterpene production. nih.govasm.org
Table 3: Strategies for Metabolic Flux Redirection for Sesquiterpene Production
| Host Organism | Strategy | Genetic Modification | Result | Reference |
|---|---|---|---|---|
| S. cerevisiae | Down-regulate competing pathway | Repression of ERG9 (squalene synthase) | Increased FPP pool available for sesquiterpene synthesis | nih.govnih.gov |
| S. cerevisiae | Substrate channeling | Fusion of FPP synthase and patchoulol synthase | 2-fold increase in patchoulol production | nih.govasm.org |
| C. reinhardtii | Repress competing pathways | amiRNA-based repression of squalene synthase and others | Over 15-fold increase in (E)-α-bisabolene production | nih.govresearchgate.net |
| S. cerevisiae | Upregulate precursor pathway | Overexpression of tHMG-CoA reductase | Increased intracellular FPP levels | nih.gov |
Ecological Roles and Inter Species Interactions of E Alpha Bisabolene
Function in Plant Defense Mechanisms Against Herbivores and Pathogens
Plants have developed sophisticated defense systems, and secondary metabolites like (E)-alpha-bisabolene are crucial components of their chemical arsenal. nih.gov These defenses can be either constantly present or induced upon attack. nih.gov
A well-documented example of this compound's defensive role is observed in conifers such as the grand fir (Abies grandis). In these trees, the synthesis of this compound is not constitutive but is induced by wounding, such as that caused by insect herbivores. wikipedia.org This induced production is a key part of a targeted defense response. wikipedia.org The transcription of the enzymes responsible for producing sesquiterpenes like this compound begins a few days after an attack and can continue for up to twelve days. wikipedia.org
Crucially, this compound acts as a biochemical precursor to several potent anti-insect compounds, including todomatuic acid and juvabione. wikipedia.org These sesquiterpenes are known as insect juvenile hormone analogues (IJHA), which disrupt the normal growth and reproduction of insects by mimicking their juvenile hormones. wikipedia.orgmedkoo.comtargetmol.com This function serves as a critical second line of defense for the plant against insect-induced trauma. wikipedia.orgmedkoo.comtargetmol.com
Beyond its role in deterring herbivores, this compound and related sesquiterpenoids are also implicated in defense against pathogens. wikipedia.orgtargetmol.com Sesquiterpenes, in general, can possess antimicrobial properties, helping to protect plants from infections by fungi and bacteria. nih.govnih.gov For instance, extracts rich in bisabolene (B7822174) sesquiterpenoids have shown effectiveness against various phytopathogenic fungi and oomycetes. mdpi.com This suggests that the induced production of this compound may also confer resistance against fungal pathogens that could exploit wounds created by herbivores. wikipedia.orgtargetmol.com
Table 1: Defensive Role of this compound in Grand Fir (Abies grandis)
| Aspect of Defense | Description | Key Compounds Involved | Reference |
|---|---|---|---|
| Induction | Synthesis is triggered by physical wounding, such as from insect feeding. | This compound synthase | wikipedia.org |
| Mechanism | Acts as a precursor to insect juvenile hormone analogues (IJHA). | This compound | wikipedia.org |
| Active Defense Compounds | The final products disrupt insect maturation and reproduction. | Todomatuic acid, Juvabione | wikipedia.orgmedkoo.comtargetmol.com |
| Target Organisms | Primarily insect herbivores; may also inhibit fungal pathogens. | Bark beetles and associated fungi | wikipedia.org |
Participation in Chemical Communication Networks (e.g., Plant-Plant and Plant-Microbe Interactions)
This compound functions as a semiochemical—a chemical substance that carries a signal and affects the behavior of other organisms. plantprotection.plresearchgate.net As a volatile compound, it can be released into the environment, participating in complex chemical communication networks.
These networks involve both intraspecific (within the same species) and interspecific (between different species) signaling. plantprotection.pl The release of volatile organic compounds (VOCs) like this compound from a damaged plant can serve as an airborne warning to neighboring plants, which may then preemptively activate their own defense systems.
Furthermore, plant-emitted VOCs play a crucial role in structuring the microbial communities on and around the plant. mdpi.com These chemical signals can either attract beneficial microbes or repel pathogenic ones. researchgate.net Sesquiterpenes are known to be involved in these allelopathic interactions, modifying the behavior or development of surrounding microbes to the benefit of the plant that produces them. nih.govnih.gov While direct studies specifying this compound's role in mediating these interactions are specific to certain contexts, its nature as a sesquiterpene VOC places it as a likely contributor to the chemical dialogue between plants and microbes. nih.govnih.govresearchgate.net
Table 2: Types of Semiochemical-Mediated Interactions
| Interaction Type | Emitter | Receiver | Effect on Receiver | Example Context |
|---|---|---|---|---|
| Plant-Plant | Herbivore-damaged plant | Neighboring plant (same or different species) | Induction of defense responses | Airborne warning of herbivore presence |
| Plant-Microbe | Plant (roots or leaves) | Bacteria, Fungi | Attraction or repulsion, shaping the microbiome | Recruitment of beneficial rhizobacteria or suppression of pathogens mdpi.comresearchgate.net |
| Plant-Insect (Indirect Defense) | Herbivore-damaged plant | Predator or Parasitoid of herbivore | Attraction to the plant/herbivore | Recruitment of natural enemies to control pests nih.gov |
Role in Pollinator Attraction and Co-evolutionary Dynamics
The chemical signals produced by plants often have dual functions, a concept central to their co-evolutionary dynamics with insects. alliedacademies.org Volatile compounds that deter herbivores may also play a role in attracting pollinators. botany.one Floral scents are complex bouquets of various VOCs, including terpenes, terpenoids, and benzenoids, which guide pollinators to their target flowers. alliedacademies.orgbotany.onenih.gov
Sesquiterpenes, the class of compounds to which this compound belongs, are common constituents of floral scents and have been associated with attracting specific pollinators, such as certain bee species. oup.com The composition and ratio of these volatiles in a floral scent can determine which pollinators are attracted, influencing the plant's reproductive success. alliedacademies.orgresearchgate.netmichaelwhitehead.net
Table 3: Major Classes of Floral Volatiles and Their Role in Pollination
| Compound Class | General Scent Profile | Commonly Attracted Pollinators | Reference |
|---|---|---|---|
| Monoterpenoids (e.g., Linalool, α-Pinene) | Floral, sweet, piney | Bees, Moths, Butterflies | botany.one |
| Sesquiterpenoids (e.g., β-Caryophyllene, Farnesene) | Spicy, woody, herbaceous | Bees, Beetles | oup.com |
| Benzenoids (e.g., Methyl salicylate, Benzyl acetate) | Sweet, fruity, medicinal | Bees, Moths, Flies | botany.onebotany.one |
| Fatty Acid Derivatives (e.g., Green Leaf Volatiles) | "Green," grassy | Wasps, Generalist insects | oup.com |
Structure Activity Relationship Sar Studies of E Alpha Bisabolene and Its Derivatives
Elucidation of Pharmacophoric Features and Key Structural Determinants for Biological Efficacy
The biological activity of (E)-alpha-bisabolene and its derivatives is intrinsically linked to specific structural features. Modifications to the core bisabolane (B3257923) scaffold, including the cyclohexene (B86901) ring and the aliphatic side chain, have been shown to significantly influence their anti-inflammatory, antibacterial, and cytotoxic properties.
Anti-inflammatory Activity:
Table 1: SAR of Bisabolane Derivatives on Anti-inflammatory Activity
| Compound/Derivative | Structural Feature | Effect on Anti-inflammatory Activity | Reference |
|---|---|---|---|
| This compound Derivative | Dehydration of OH-11 to form a Δ10(11) double bond | Significant increase in activity | mdpi.com |
| Bisabolane Derivative | Presence of a double bond at Δ7,8 | Strengthened inhibition of NO secretion | frontiersin.org |
| Bisabolane Derivative | Absolute configuration at C-6 | Influences activity | mdpi.com |
Antibacterial and Cytotoxic Activities:
The structural features influencing the antibacterial and cytotoxic activities of bisabolene (B7822174) derivatives have also been investigated. Nitrogen-containing derivatives, for instance, have shown notable antibacterial properties. The introduction of isonitrile and formamido groups can confer potent activity against various bacterial strains.
Regarding cytotoxicity, studies on β-bisabolene, an isomer of α-bisabolene, have demonstrated its selective cytotoxic activity against breast cancer cell lines, inducing apoptosis. nih.gov The lipophilicity of the bisabolene scaffold is thought to play a role in its ability to interact with and disrupt cellular membranes, contributing to its cytotoxic effects. Further modifications, such as the introduction of halogen atoms, have also been explored to enhance cytotoxicity.
Table 2: Biological Activities of Selected Bisabolene Derivatives
| Compound Class | Key Structural Features | Biological Activity |
|---|---|---|
| Nitrogenous Bisabolanes | Isonitrile, formamido groups | Antibacterial |
| β-Bisabolene | Core bisabolene structure | Selective cytotoxicity against cancer cells |
Computational Modeling and Experimental Validation in SAR Investigations
Computational modeling plays a pivotal role in modern drug discovery and is instrumental in elucidating the SAR of this compound and its derivatives. Techniques such as molecular docking provide insights into the potential binding modes of these compounds with their biological targets.
For example, in the context of enzyme inhibition, a polychiral bisabolane derivative demonstrated inhibitory activity against acetylcholinesterase (AChE). frontiersin.org In silico molecular docking analysis suggested that this inhibition is achieved through the formation of hydrogen bonds with the active site residue TYR121 of the enzyme. frontiersin.org Such computational predictions are invaluable for understanding the molecular basis of activity and for guiding the design of more potent inhibitors.
The hypotheses generated from computational models are subsequently tested and validated through experimental studies. This iterative process of in silico prediction followed by in vitro and in vivo testing is a cornerstone of rational drug design. The synthesis of a series of derivatives with systematic structural modifications allows for the experimental evaluation of their biological activities. The observed activities are then correlated with the structural changes, providing experimental validation for the computationally derived SAR models.
For instance, the synthesis and subsequent anti-inflammatory screening of a library of bisabolane-type sesquiterpenoids from Curcuma longa and the observation that specific structural modifications lead to enhanced activity serve as a practical validation of the importance of those structural features. mdpi.com This synergy between computational modeling and experimental validation accelerates the identification of lead compounds and the optimization of their pharmacological profiles.
Future Research Trajectories and Transformative Applications of E Alpha Bisabolene
Elucidation of Undiscovered Biological Mechanisms and Novel Therapeutic Targets
The known pharmacological profile of alpha-bisabolene (B94291), which includes antioxidant, anti-inflammatory, and anticancer properties, provides a solid foundation for future research aimed at uncovering more specific molecular mechanisms and identifying novel therapeutic targets. nih.govnih.gov While the related compound alpha-bisabolol (B1667320) has been studied more extensively, its mechanisms offer valuable insights into the potential pathways that (E)-alpha-bisabolene may modulate. mdpi.com
Future investigations are expected to move beyond broad phenomenological descriptions to pinpoint precise molecular interactions. Key areas of prospective research include:
Oncology: The demonstrated ability of alpha-bisabolene to induce apoptosis in colorectal cancer cell lines through the activation of caspase-3 presents an opportunity to explore its role in other malignancies. thermofisher.com Future studies could focus on identifying upstream regulators and downstream effectors in the apoptotic pathway that are specifically targeted by this compound. Investigating its potential to sensitize cancer cells to existing chemotherapeutic agents could reveal novel combination therapy strategies.
Neuroinflammation and Neurodegeneration: Research has indicated that alpha-bisabolene can suppress the activation of microglia and astrocytes, thereby reducing the release of pro-inflammatory cytokines like TNF-α and Interleukin-1β. thermofisher.com This opens avenues to investigate its potential in neurodegenerative diseases such as Alzheimer's and Parkinson's, where neuroinflammation is a key pathological feature. Future work could aim to identify specific receptor targets on glial cells or intracellular signaling cascades, such as the NF-κB and MAPK pathways, that are modulated by the compound. mdpi.com
Oxidative Stress-Related Pathologies: The capacity of alpha-bisabolene to mitigate oxidative stress by reducing lipid peroxidation and restoring levels of the intracellular antioxidant glutathione (B108866) is a promising therapeutic characteristic. thermofisher.com Elucidating the precise mechanisms, such as the potential activation of the Nrf2 antioxidant response pathway, could establish this compound as a candidate for treating a range of conditions underpinned by oxidative damage, including cardiovascular and metabolic diseases.
Infectious Diseases: The antimicrobial activity of alpha-bisabolene against various bacteria and pathogenic yeasts warrants further exploration. thermofisher.com Future research should focus on its specific mechanism of action, such as the disruption of microbial cell membranes or the inhibition of essential enzymes, which could lead to the development of new antimicrobial agents to combat resistant strains.
Table 1: Potential Therapeutic Targets for this compound
Integration into Advanced Bio-based Product Platforms and Sustainable Chemical Production
The natural abundance of this compound is too low for commercially viable extraction, making microbial biosynthesis a critical area of research for its sustainable production. nih.gov Metabolic engineering and synthetic biology have enabled the development of microbial cell factories capable of producing bisabolene (B7822174) at high titers from renewable feedstocks.
Engineered yeast, particularly Yarrowia lipolytica and Saccharomyces cerevisiae, have emerged as powerful platforms for bisabolene production. acs.orgthegoodscentscompany.com Researchers have employed various strategies to optimize yields, including:
Pathway Engineering: Overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated HMG-CoA reductase (tHMG), increases the supply of the precursor farnesyl pyrophosphate (FPP). thegoodscentscompany.comnih.gov
Enzyme Expression: Introduction and overexpression of heterologous α-bisabolene synthase genes, such as AgBIS from the grand fir (Abies grandis), efficiently convert FPP to the target molecule. mdpi.comub.edu
Compartmentalization: Engineering biosynthetic pathways within specific cellular organelles, like peroxisomes, can isolate them from competing metabolic pathways, thereby enhancing precursor availability and product titers. bioengineer.org
Sustainable Feedstocks: A significant advancement is the engineering of microbes to utilize low-cost, renewable feedstocks. Strains of Y. lipolytica have been developed to efficiently produce bisabolene from waste cooking oil. acs.orgbioengineer.org Similarly, Pichia pastoris has been engineered to produce α-bisabolene from methanol (B129727). acs.org
The hydrogenation of bisabolene yields bisabolane (B3257923), a high-performance biofuel with properties comparable to D2 diesel and jet fuel. mdpi.comnih.gov This positions this compound as a key platform chemical in the transition away from fossil fuels. Fed-batch fermentation processes have achieved remarkable titers, demonstrating the potential for industrial-scale production. bioengineer.orgacs.org
Table 2: Microbial Production of alpha-Bisabolene
Development of Innovative Analytical Tools for In Situ and Real-Time Monitoring
The optimization of microbial fermentation processes for this compound production relies heavily on the ability to monitor product formation accurately and dynamically. Current standard methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful but are typically offline, requiring sample extraction and preparation, which introduces a time lag and prevents real-time process control. researchgate.net Future research is focused on developing innovative analytical tools for in situ and real-time monitoring of this volatile compound.
Promising future technologies include:
In Situ Mass Spectrometry: Techniques like Membrane Inlet Mass Spectrometry (MIMS) could be adapted for bioreactors, allowing continuous monitoring of volatile compounds like this compound directly from the fermentation broth or headspace. This would provide immediate feedback on cellular productivity, enabling dynamic optimization of process parameters such as feed rates and aeration.
Optical and Spectroscopic Sensors: The development of sensors based on Raman or Near-Infrared (NIR) spectroscopy offers a non-invasive approach to monitoring. nih.gov These methods can provide real-time chemical information, and future work could focus on creating robust chemometric models to deconvolve the spectral signal of this compound from the complex fermentation matrix.
Terpene-Specific Biosensors: A transformative approach would be the creation of biosensors engineered for the specific detection of sesquiterpenes. This could involve using olfactory receptors or terpene-binding proteins integrated into an electrochemical or optical transducer platform. mdpi.com Another innovative direction is the use of Localized Surface Plasmon Resonance (LSPR) sensors. These sensors could utilize gold nanoparticles functionalized with a thiolate monolayer designed to selectively bind this compound, causing a detectable shift in the plasmon resonance wavelength. researchgate.net Such a sensor could provide highly sensitive and selective real-time data on product concentration in the bioreactor's gas phase.
The integration of these advanced analytical tools into fermentation control systems will be crucial for maximizing the efficiency, consistency, and economic viability of large-scale this compound production.
Q & A
Q. What standardized analytical methods are recommended for identifying and quantifying (E)-α-bisabolene in plant extracts?
Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile terpenoid analysis. Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient (e.g., 50°C to 280°C at 5°C/min) to resolve (E)-α-bisabolene from isomers like (Z)-α-bisabolene .
- Internal Standards : Spike samples with deuterated analogs (e.g., d₃-α-bisabolene) to correct for extraction efficiency .
- Validation : Perform recovery tests (80–120% acceptable range) and limit of detection (LOD) calculations using serial dilutions of pure standards.
Q. What enzymatic pathways underlie (E)-α-bisabolene biosynthesis in coniferous plants?
Methodological Answer :
- Key Enzyme : (E)-α-bisabolene synthase catalyzes the cyclization of farnesyl pyrophosphate (FPP) into (E)-α-bisabolene. Clone and express the gene (e.g., AgBS from Abies grandis) in heterologous systems (e.g., E. coli BL21) for functional characterization .
- Assay Design : Incubate purified enzyme with ¹⁴C-labeled FPP, then analyze products via radio-GC or LC-MS to confirm stereospecificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in (E)-α-bisabolene detection across extraction methodologies?
Methodological Answer :
- Controlled Comparison : Replicate extraction protocols (e.g., SPME vs. solvent extraction) under identical conditions (pH, temperature) for strawberry tissue samples. Use ANOVA to statistically compare yields .
- Parameter Optimization : Conduct a factorial design experiment to isolate variables (e.g., extraction time, adsorbent type) affecting sesquiterpene recovery. Report coefficients of variation (CV) to assess reproducibility .
- Cross-Validation : Confirm absence/presence using orthogonal techniques (e.g., NMR for structural elucidation if GC-MS results are ambiguous) .
Q. What metabolic engineering strategies improve (E)-α-bisabolene yields in microbial hosts?
Methodological Answer :
- Precursor Balancing : Overexpress ERG10 (acetyl-CoA acetyltransferase) and ERG13 (HMG-CoA synthase) in S. cerevisiae to enhance FPP pools. Use CRISPR-Cas9 to downregulate competitive pathways (e.g., squalene synthesis) .
- Fermentation Optimization : Employ fed-batch cultures with glycerol as a carbon source to reduce acetic acid inhibition. Monitor dissolved oxygen levels to maintain aerobic conditions for terpenoid production .
- Data-Driven Modeling : Apply kinetic flux balance analysis (kFBA) to predict bottlenecks in the mevalonate pathway .
Q. How does stereochemical configuration influence the biological activity of α-bisabolene isomers?
Methodological Answer :
- Enantiomer Separation : Use chiral columns (e.g., Cyclosil-B) for GC or HPLC to isolate (E)-α-bisabolene from (Z)- and (R/S)-isomers .
- Bioactivity Assays : Test purified isomers in insect repellency assays (e.g., Y-tube olfactometer for Aedes aegypti) or antifungal assays (e.g., microdilution against Botrytis cinerea). Compare EC₅₀ values to quantify potency differences .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on (E)-α-bisabolene’s ecological roles in plant defense?
Methodological Answer :
- Meta-Analysis : Compile data from studies on induced terpenoid emissions (e.g., herbivory vs. mechanical wounding). Use random-effects models to account for heterogeneity in experimental designs .
- Controlled Replication : Repeat key experiments (e.g., grand fir wound-response studies) with standardized protocols. Publish negative results to reduce publication bias .
Q. What computational tools predict (E)-α-bisabolene-protein interactions for drug discovery?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding between (E)-α-bisabolene and target proteins (e.g., human TRPV1 receptors). Validate predictions with surface plasmon resonance (SPR) assays .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to correlate structure with anti-inflammatory activity .
Data Presentation and Reproducibility
Q. What statistical methods are appropriate for analyzing (E)-α-bisabolene yield variability in engineered yeast strains?
Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify factors (e.g., promoter strength, plasmid copy number) explaining >90% of variance in yield data .
- Error Propagation : Calculate combined uncertainties from GC-MS quantification (±5%) and biomass measurements (±3%) using the root-sum-square method .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
